
3-(3-Azidopropoxy)-4-methylbenzoic acid
概要
説明
3-(3-Azidopropoxy)-4-methylbenzoic acid is an organic compound that features both an azide group and a carboxylic acid group. The presence of these functional groups makes it a versatile molecule in synthetic organic chemistry, particularly in the field of click chemistry. The compound’s structure allows it to participate in a variety of chemical reactions, making it valuable for research and industrial applications.
科学的研究の応用
3-(3-Azidopropoxy)-4-methylbenzoic acid has numerous applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques to label biomolecules.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the production of polymers and other advanced materials.
作用機序
Target of Action
Azido-containing compounds are known to undergo nucleophilic transformations . They can interact with various nucleophiles due to their high electrophilicity .
Mode of Action
The azido group in 3-(3-Azidopropoxy)-4-methylbenzoic acid can undergo transformations with nucleophiles such as lithium aluminum hydride and organometallic reagents . This interaction can lead to changes in the carbonyl groups of the compound .
Biochemical Pathways
Azido-containing compounds are known to play a significant role in synthetic organic chemistry . They can undergo diverse transformations, including copper-catalyzed azide–alkyne cycloaddition (CuAAC), strain-promoted azide–alkyne cycloaddition (SPAAC), the Staudinger reaction, and reduction into amines .
Pharmacokinetics
The azido group’s high reactivity suggests that the compound may undergo significant metabolic transformations .
Result of Action
The transformations of the azido group can lead to the formation of various organonitrogen compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reactivity of the azido group can be affected by the presence of different nucleophiles .
生化学分析
Biochemical Properties
3-(3-Azidopropoxy)-4-methylbenzoic acid plays a significant role in biochemical reactions due to its azido group, which can participate in click chemistry reactions. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can be used to functionalize biomolecules through azide-alkyne cycloaddition reactions, which are catalyzed by copper(I) ions. These interactions are crucial for studying multivalent carbohydrate-protein interactions and other biochemical processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed that azido-containing compounds can be used to label and track cellular components, thereby providing insights into cellular dynamics and functions . Additionally, the presence of the azido group allows for the selective conjugation of the compound to specific cellular targets, facilitating detailed studies of cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The azido group in the compound can form covalent bonds with alkyne-functionalized molecules, enabling the study of protein-protein interactions and other molecular mechanisms . This compound can also act as an inhibitor or activator of specific enzymes, depending on the context of its use in biochemical assays.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that azido-containing compounds can be stable under certain conditions but may degrade over time, affecting their long-term impact on cellular function . In vitro and in vivo studies have provided insights into the temporal dynamics of this compound, highlighting the importance of monitoring its stability and activity over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Research has indicated that there are threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biochemical and physiological changes . Toxic or adverse effects at high doses have also been observed, emphasizing the need for careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism . Understanding these metabolic pathways is crucial for elucidating the compound’s role in biochemical processes and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . The study of these transport mechanisms is essential for understanding how the compound reaches its target sites and exerts its effects.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it interacts with different cellular components in distinct subcellular environments
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Azidopropoxy)-4-methylbenzoic acid typically involves the reaction of 4-methylbenzoic acid with 3-azidopropanol under specific conditions. The reaction is usually catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 3-azidopropanol attacks the carboxylic acid group of 4-methylbenzoic acid, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-(3-Azidopropoxy)-4-methylbenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro compounds.
Reduction: The azide group can be reduced to form amines.
Substitution: The azide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like sodium azide and alkyl halides are commonly employed.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted azides.
類似化合物との比較
Similar Compounds
3-Azidopropionic acid: Contains an azide and carboxylic acid group but lacks the aromatic ring.
1-(3-Azidopropoxy)-3-fluorobenzene: Similar structure but with a fluorine atom instead of a methyl group.
Uniqueness
3-(3-Azidopropoxy)-4-methylbenzoic acid is unique due to the presence of both an azide group and a carboxylic acid group on an aromatic ring. This combination allows it to participate in a wide range of chemical reactions, making it more versatile compared to similar compounds.
特性
IUPAC Name |
3-(3-azidopropoxy)-4-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-8-3-4-9(11(15)16)7-10(8)17-6-2-5-13-14-12/h3-4,7H,2,5-6H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLYAQCQFWLEMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)OCCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


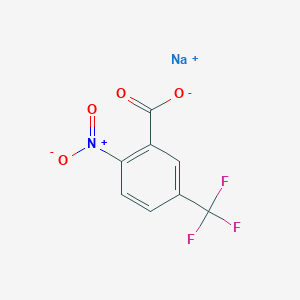
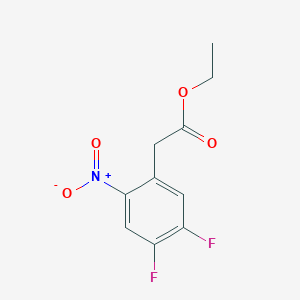

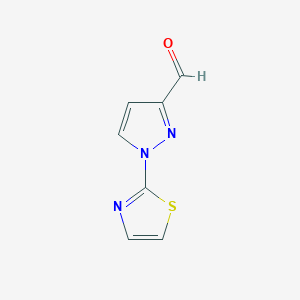
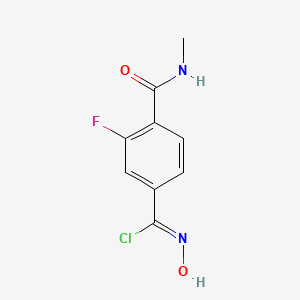
![Methyl thieno[2,3-d][1,3]thiazole-5-carboxylate](/img/structure/B1413129.png)


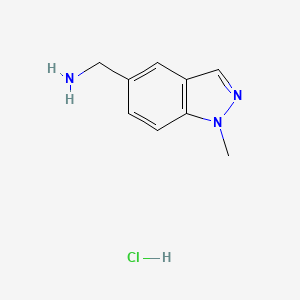
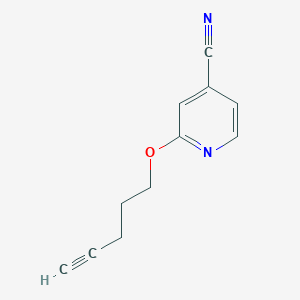
![2-Methyl-2-{[2-(Trifluoromethyl)Spiro[Indole-3,4-Piperidine]-1-Yl]Carbonyloxy}Propylidyne](/img/structure/B1413140.png)



